molecular formula C12H8N2O B6413611 2-(3-Cyanophenyl)-4-hydroxypyridine, 95% CAS No. 1261997-65-2

2-(3-Cyanophenyl)-4-hydroxypyridine, 95%

Cat. No. B6413611
CAS RN: 1261997-65-2
M. Wt: 196.20 g/mol
InChI Key: KQAMMKYVYNNWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Cyanophenyl)-4-hydroxypyridine (CCHP) is a chemical compound with a wide range of applications in scientific research due to its unique properties. It has been used in the synthesis of a variety of compounds and has been studied for its potential applications in medicine and biochemistry.

Scientific Research Applications

2-(3-Cyanophenyl)-4-hydroxypyridine, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential applications in medicine, biochemistry, and other areas. For example, 2-(3-Cyanophenyl)-4-hydroxypyridine, 95% has been used in the synthesis of the anti-cancer drug, doxorubicin. Additionally, it has been used in the synthesis of the antifungal drug, terbinafine.

Mechanism of Action

The mechanism of action of 2-(3-Cyanophenyl)-4-hydroxypyridine, 95% is not well understood. However, it is believed that 2-(3-Cyanophenyl)-4-hydroxypyridine, 95% acts as a chelating agent, binding to metal ions and preventing them from participating in biochemical reactions. This can be useful in the synthesis of certain compounds, as it can prevent unwanted reactions from occurring. Additionally, 2-(3-Cyanophenyl)-4-hydroxypyridine, 95% can act as an antioxidant, preventing oxidative damage to cells.
Biochemical and Physiological Effects
2-(3-Cyanophenyl)-4-hydroxypyridine, 95% has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, thus preventing the breakdown of drugs in the body. Additionally, 2-(3-Cyanophenyl)-4-hydroxypyridine, 95% has been found to have anti-inflammatory and anti-tumor properties. It has also been found to reduce the toxicity of certain drugs, making them safer for use.

Advantages and Limitations for Lab Experiments

2-(3-Cyanophenyl)-4-hydroxypyridine, 95% has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, 2-(3-Cyanophenyl)-4-hydroxypyridine, 95% is also limited in its applications. It is not soluble in water, which can make it difficult to use in certain reactions. Additionally, its chelating properties can make it difficult to use in certain experiments.

Future Directions

The potential applications of 2-(3-Cyanophenyl)-4-hydroxypyridine, 95% are vast, and there are many potential future directions for research. One potential area of research is the use of 2-(3-Cyanophenyl)-4-hydroxypyridine, 95% in the synthesis of new drugs. Additionally, research could be conducted on the mechanism of action of 2-(3-Cyanophenyl)-4-hydroxypyridine, 95% and its potential applications in medicine and biochemistry. Additionally, further research could be conducted on the biochemical and physiological effects of 2-(3-Cyanophenyl)-4-hydroxypyridine, 95% and its potential uses in drug development. Finally, research could be conducted on the advantages and limitations of 2-(3-Cyanophenyl)-4-hydroxypyridine, 95% for lab experiments, as well as on potential new methods for synthesizing 2-(3-Cyanophenyl)-4-hydroxypyridine, 95%.

Synthesis Methods

2-(3-Cyanophenyl)-4-hydroxypyridine, 95% can be synthesized using a variety of methods, including nitration, hydrolysis, and oxidation. The most common method is nitration, which involves the reaction of a nitrating agent, such as nitric acid, with a phenyl ring. This reaction results in the formation of 2-(3-Cyanophenyl)-4-hydroxypyridine, 95%. The reaction can be carried out at room temperature and is relatively simple.

properties

IUPAC Name

3-(4-oxo-1H-pyridin-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-9-2-1-3-10(6-9)12-7-11(15)4-5-14-12/h1-7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAMMKYVYNNWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=O)C=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692425
Record name 3-(4-Oxo-1,4-dihydropyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyanophenyl)-4-hydroxypyridine

CAS RN

1261997-65-2
Record name 3-(4-Oxo-1,4-dihydropyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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